![molecular formula C11H15ClO3 B13204916 Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13204916.png)
Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3’-chlorospiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spiro structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and stable framework. The presence of the oxirane ring and the chlorospiro moiety adds to its chemical versatility, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-chlorospiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane derivatives with excellent yields and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3’-chlorospiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can lead to the formation of diols, while substitution of the chlorine atom can yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3’-chlorospiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 3’-chlorospiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3’-chlorospiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate
- Bicyclo[2.2.2]octane, 2-methyl-
Uniqueness
Methyl 3’-chlorospiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate is unique due to its spiro structure and the presence of both an oxirane ring and a chlorine atom. This combination of features provides it with distinct chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H15ClO3 |
|---|---|
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
methyl 2'-chlorospiro[bicyclo[2.2.2]octane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C11H15ClO3/c1-14-9(13)11(12)10(15-11)6-7-2-4-8(10)5-3-7/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
BSEQNTQIUUFVIA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(C2(O1)CC3CCC2CC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


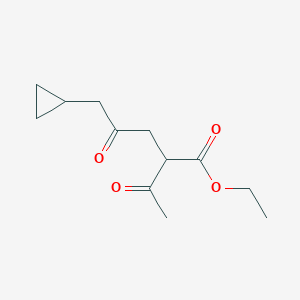
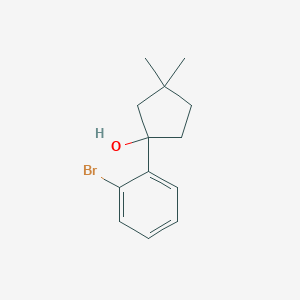
![(2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol](/img/structure/B13204860.png)



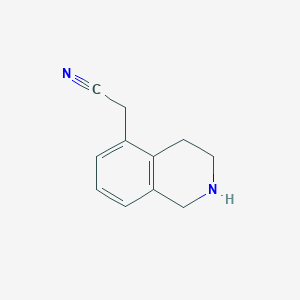


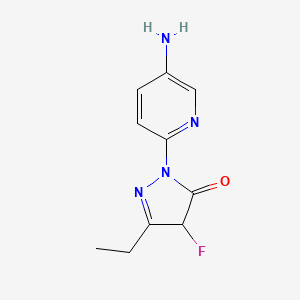
![2-[2-(Cyclohexylsulfanyl)ethyl]piperidine](/img/structure/B13204897.png)
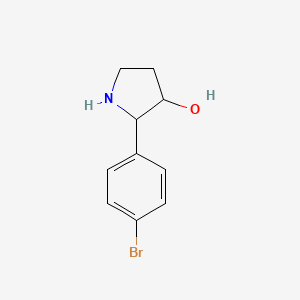
methanol](/img/structure/B13204909.png)
![4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204911.png)
